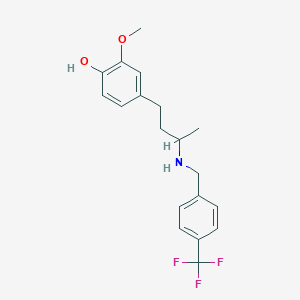

4-(3-(4-(Trifluoromethyl)benzylamino)butyl)-2-methoxyphenol

Beschreibung

“PMID30185082-Compound-64” is a potent deubiquitinase USP5 inhibitor. It binds to the USP5 ZnF-UBD with a dissociation constant of 2.8 micromolar and is selective over nine proteins containing structurally similar ZnF-UBD domains . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Eigenschaften

Molekularformel |

C19H22F3NO2 |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

2-methoxy-4-[3-[[4-(trifluoromethyl)phenyl]methylamino]butyl]phenol |

InChI |

InChI=1S/C19H22F3NO2/c1-13(3-4-14-7-10-17(24)18(11-14)25-2)23-12-15-5-8-16(9-6-15)19(20,21)22/h5-11,13,23-24H,3-4,12H2,1-2H3 |

InChI-Schlüssel |

JWMMMNZRBWMHKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=CC(=C(C=C1)O)OC)NCC2=CC=C(C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthetic routes and reaction conditions for “PMID30185082-Compound-64” involve several steps:

Initial Synthesis: The compound is synthesized through a series of chemical reactions starting from basic organic molecules. The process involves the formation of intermediate compounds, which are then further reacted to form the final product.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the synthesis of the compound.

Industrial Production: On an industrial scale, the production of “PMID30185082-Compound-64” involves large-scale chemical reactors and purification systems. The process is optimized for cost-effectiveness and efficiency, ensuring high-quality production of the compound.

Analyse Chemischer Reaktionen

„PMID30185082-Verbindung-64“ durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, bei denen sie mit Oxidationsmitteln reagiert, um oxidierte Produkte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen unterliegen, bei denen sie mit Reduktionsmitteln reagiert, um reduzierte Produkte zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen: Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten der Verbindung führen, während Reduktionsreaktionen zu reduzierten Derivaten führen können.

4. Wissenschaftliche Forschungsanwendungen

„PMID30185082-Verbindung-64“ hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: In der Chemie wird die Verbindung als Werkzeug verwendet, um Deubiquitinase-Enzyme und ihre Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: In der Biologie wird sie verwendet, um die Rolle von USP5 in zellulären Prozessen wie Proteinabbau und Signaltransduktion zu untersuchen.

Medizin: In der Medizin wird die Verbindung auf ihr potenzielles therapeutisches Anwendungsspektrum untersucht, insbesondere bei der Behandlung von Krankheiten, bei denen Deubiquitinase-Enzyme eine entscheidende Rolle spielen.

Industrie: In der Industrie wird die Verbindung bei der Entwicklung neuer Medikamente und Therapeutika sowie bei der Untersuchung von Enzyminhibitoren und ihren Wirkmechanismen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von „PMID30185082-Verbindung-64“ umfasst die Bindung an die USP5 ZnF-UBD-Domäne. Diese Bindung hemmt die katalytische Aktivität von USP5 und verhindert die Abspaltung von Ubiquitin von Substratproteinen. Die Hemmung von USP5 führt zur Anhäufung ubiquitinierter Proteine, was verschiedene zelluläre Prozesse wie Proteinabbau und Signaltransduktion beeinflussen kann .

Wissenschaftliche Forschungsanwendungen

“PMID30185082-Compound-64” has a wide range of scientific research applications:

Chemistry: In chemistry, the compound is used as a tool to study deubiquitinase enzymes and their role in various biochemical pathways.

Biology: In biology, it is used to investigate the role of USP5 in cellular processes such as protein degradation and signal transduction.

Medicine: In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases where deubiquitinase enzymes play a critical role.

Industry: In industry, the compound is used in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibitors and their mechanisms of action.

Wirkmechanismus

The mechanism of action of “PMID30185082-Compound-64” involves its binding to the USP5 ZnF-UBD domain. This binding inhibits the catalytic activity of USP5, preventing the cleavage of ubiquitin from substrate proteins. The inhibition of USP5 leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes such as protein degradation and signal transduction .

Vergleich Mit ähnlichen Verbindungen

„PMID30185082-Verbindung-64“ ist einzigartig in seiner hohen Selektivität für die USP5 ZnF-UBD-Domäne gegenüber anderen strukturell ähnlichen Domänen. Zu ähnlichen Verbindungen gehören andere Deubiquitinase-Inhibitoren, die auf verschiedene ZnF-UBD-Domänen oder andere Regionen von Deubiquitinase-Enzymen abzielen. Diese ähnlichen Verbindungen können unterschiedliche Selektivitätsprofile und Wirkmechanismen aufweisen, was die Einzigartigkeit von „PMID30185082-Verbindung-64“ in seiner spezifischen Zielsetzung von USP5 unterstreicht.

Ähnliche Verbindungen

USP7-Inhibitoren: Verbindungen, die USP7, ein weiteres Deubiquitinase-Enzym, mit unterschiedlicher Selektivität und Wirkmechanismus hemmen.

USP14-Inhibitoren: Verbindungen, die USP14, ein Deubiquitinase-Enzym, das an der Proteasomfunktion beteiligt ist, angreifen.

CYLD-Inhibitoren: Verbindungen, die CYLD, ein Deubiquitinase-Enzym, das an der Regulation der NF-kB-Signalisierung beteiligt ist, hemmen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.